molecular formula C17H16Br2N2O4 B11542049 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11542049
M. Wt: 472.1 g/mol
InChI Key: UDHVLCDNOWTXJR-DNTJNYDQSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy, and phenoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibromo-6-methoxyphenol and 2-hydroxy-5-methylbenzaldehyde.

    Formation of Intermediate: The 2,4-dibromo-6-methoxyphenol is reacted with chloroacetyl chloride to form 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 2-hydroxy-5-methylbenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to avoid side reactions.

    Purification: Advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dibromo-6-methylphenoxy)acetic acid
  • 2,6-Dibromo-4-methoxyphenylamine

Comparison

  • Structural Differences : The presence of different functional groups such as methoxy, acetohydrazide, and phenoxy groups.
  • Unique Properties : The specific arrangement of bromine and methoxy groups in 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-10-3-4-14(22)11(5-10)8-20-21-16(23)9-25-17-13(19)6-12(18)7-15(17)24-2/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-8+

InChI Key

UDHVLCDNOWTXJR-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC

Origin of Product

United States

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